APOBEC3G-IN-1

Description

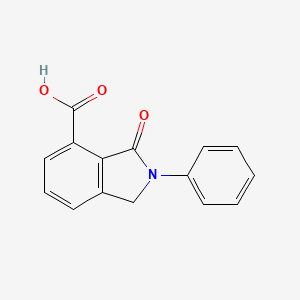

The exact mass of the compound 3-oxo-2-phenyl-2,3-dihydro-1H-isoindole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-oxo-2-phenyl-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTJLBBOVQWHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Unraveling the Inhibition of a Key Antiviral Factor: A Technical Guide to the Mechanism of Action of APOBEC3G Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G) is a potent intrinsic antiviral factor that plays a crucial role in the host's defense against retroviruses, most notably Human Immunodeficiency Virus type 1 (HIV-1).[1][2] A3G is a cytidine deaminase that introduces hypermutations in the nascent viral DNA during reverse transcription, leading to non-viable virions.[1][2][3] Additionally, A3G can inhibit viral replication through deamination-independent mechanisms by interfering with the reverse transcription process. To counteract this formidable host defense, HIV-1 has evolved the Viral infectivity factor (Vif), which targets A3G for proteasomal degradation. This constant battle between A3G and Vif presents a compelling target for therapeutic intervention. This technical guide delves into the core mechanisms of action of small molecule inhibitors designed to modulate the function of APOBEC3G, providing a comprehensive resource for researchers in the field of antiviral drug development.

The APOBEC3G-Vif Axis: A Prime Target for Antiviral Therapy

The interaction between HIV-1 Vif and host APOBEC3G is a critical determinant of viral infectivity. Vif acts as a molecular adapter, recruiting a cellular E3 ubiquitin ligase complex (composed of Cullin 5, Elongins B and C, and Rbx1) to A3G, leading to its polyubiquitination and subsequent degradation by the proteasome. By eliminating A3G from the cell, Vif ensures that the enzyme is not packaged into newly forming virions, thus protecting the viral genome from its mutagenic activity.

Disrupting the Vif-A3G interaction or directly inhibiting the enzymatic activity of A3G are two primary strategies for developing novel anti-HIV-1 therapeutics. An effective inhibitor could restore the natural antiviral function of A3G, allowing it to be incorporated into progeny virions and suppress viral replication.

Mechanism of Action of APOBEC3G Inhibitors

While a specific compound designated "APOBEC3G-IN-1" is not prominently described in the scientific literature, numerous research efforts have focused on identifying and characterizing small molecule inhibitors of APOBEC3G. These inhibitors can be broadly categorized based on their mechanism of action:

-

Catalytic Site Inhibitors: These molecules directly target the enzymatic activity of A3G. The C-terminal domain of A3G houses the catalytic site, which contains a zinc-coordinating motif essential for cytidine deamination. Inhibitors in this class often contain moieties, such as catechols, that can interact with residues within or near the active site. For example, some inhibitors have been shown to covalently modify a non-conserved cysteine residue (C321) located in a substrate-specificity loop of A3G. By blocking the catalytic activity, these inhibitors prevent the G-to-A hypermutation of the viral genome. The "hypomutation" strategy posits that preventing even sublethal levels of A3G-mediated mutation could be beneficial, as this may limit the evolution of viral diversity and drug resistance.

-

Vif-APOBEC3G Interaction Inhibitors: This class of inhibitors aims to prevent Vif from binding to A3G, thereby rescuing A3G from Vif-mediated degradation. The interaction interface between Vif and A3G involves specific residues in the N-terminal region of Vif and the N-terminal domain of A3G. Small molecules that bind to these "hot spots" can sterically hinder the protein-protein interaction. By preserving the cellular pool of A3G, these inhibitors allow for its encapsidation into new virions, restoring its antiviral function.

Quantitative Data on APOBEC3G Inhibitors

The following table summarizes quantitative data for representative small molecule inhibitors of APOBEC3G identified through high-throughput screening and subsequent optimization efforts.

| Compound Class | Example Compound | Target | Assay Type | IC50 | Reference |

| Catechol-based | MN30 | APOBEC3G Catalytic Activity | Fluorescence-based deamination assay | 9.1 µM | |

| 4-amino-1,2,4-triazole-3-thiol scaffold | Compound 1 | APOBEC3G Catalytic Activity | Fluorescence-based deamination assay | >50 µM | |

| Aromatic disulfides | IMB-26 | Vif-APOBEC3G Interaction | Fluorescence intensity-based screening | ~10 µM (effective concentration) |

Experimental Protocols

Fluorescence-Based ssDNA Cytosine Deamination Assay

This assay is a high-throughput method to screen for inhibitors of A3G's catalytic activity.

Principle: A single-stranded DNA (ssDNA) oligonucleotide substrate is designed with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., TAMRA). The substrate contains a target cytosine within the preferred A3G recognition motif.

Methodology:

-

Recombinant human A3G is incubated with the ssDNA substrate in the presence of the test compound.

-

If A3G is active, it deaminates the cytosine to a uracil.

-

Uracil DNA glycosylase (UDG) is added to excise the uracil base, creating an abasic site.

-

The phosphodiester backbone at the abasic site is cleaved by treatment with a strong base (e.g., NaOH) or by heat.

-

This cleavage separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to the deaminase activity.

-

The fluorescence is measured using a plate reader, and the IC50 value of the inhibitor is calculated.

Vif-APOBEC3G Co-immunoprecipitation Assay

This assay is used to determine if a compound can disrupt the interaction between Vif and A3G in a cellular context.

Principle: Cells are co-transfected with plasmids expressing tagged versions of Vif (e.g., HA-tagged) and A3G (e.g., GFP-tagged). If the proteins interact, an antibody against one protein will pull down the other.

Methodology:

-

HEK293T cells are co-transfected with expression vectors for tagged Vif and A3G.

-

The transfected cells are treated with the test compound for a specified period (e.g., 24 hours).

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) immobilized on protein A/G beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the other tag (e.g., anti-GFP antibody).

-

A reduction in the amount of co-immunoprecipitated A3G in the presence of the compound indicates disruption of the Vif-A3G interaction.

Single-Cycle HIV-1 Infectivity Assay

This assay measures the effect of an inhibitor on the infectivity of HIV-1 produced from cells expressing A3G.

Principle: A replication-defective HIV-1 vector carrying a reporter gene (e.g., luciferase or GFP) is produced in cells co-transfected with an A3G expression plasmid and in the presence or absence of the test compound. The infectivity of the resulting virions is then measured in target cells.

Methodology:

-

Producer cells (e.g., HEK293T) are co-transfected with a Vif-deficient HIV-1 proviral plasmid, a plasmid encoding the VSV-G envelope protein (for broad tropism), and an A3G expression plasmid.

-

The cells are cultured in the presence of varying concentrations of the test compound.

-

After 48-72 hours, the culture supernatant containing the pseudotyped virions is harvested and filtered.

-

The amount of virus produced is quantified (e.g., by p24 ELISA).

-

Target cells (e.g., TZM-bl) are infected with normalized amounts of the produced virus.

-

After 48 hours, the expression of the reporter gene is measured (e.g., luciferase activity or GFP-positive cells by flow cytometry).

-

An increase in viral infectivity in the presence of a catalytic inhibitor (hypomutation) or a decrease in infectivity in the presence of a Vif-A3G interaction inhibitor (restored A3G activity) would be observed.

Visualizations

References

- 1. APOBEC3G - Wikipedia [en.wikipedia.org]

- 2. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The DNA Deaminase Activity of Human APOBEC3G Is Required for Ty1, MusD, and Human Immunodeficiency Virus Type 1 Restriction - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic APOBEC3G-IN-1: A Journey into the Discovery of APOBEC3G Inhibitors

A Note to Our Audience: The quest for a specific small molecule inhibitor designated "APOBEC3G-IN-1," also cataloged as "MN136.0185," has led to a thorough exploration of the scientific literature. Despite extensive searches, no publicly available research data, experimental protocols, or detailed developmental history for this particular compound could be identified. The name appears to be a commercial identifier from a chemical supplier, and as such, a comprehensive technical guide on its specific discovery and development cannot be constructed at this time.

However, the broader field of APOBEC3G inhibitor discovery is a vibrant and critical area of research, particularly in the context of HIV-1 therapeutics. This guide will, therefore, focus on the general discovery and development of small molecule inhibitors of APOBEC3G, drawing upon the key principles and methodologies reported in the scientific community. We will present representative data, experimental workflows, and the underlying biological pathways to provide a valuable resource for researchers, scientists, and drug development professionals interested in this important therapeutic target.

Introduction: The Double-Edged Sword of APOBEC3G

Apolipoprotein B mRNA-editing enzyme, catalytic polypeptide-like 3G (APOBEC3G or A3G) is a potent intrinsic host defense mechanism against retroviruses, most notably HIV-1. A3G is a cytidine deaminase that, when packaged into budding virions, can induce catastrophic G-to-A hypermutations in the viral cDNA during reverse transcription in the next infected cell. This action can lethally cripple the virus. However, HIV-1 has evolved the Vif (Viral infectivity factor) protein, which counteracts A3G by targeting it for proteasomal degradation.

While the antiviral activity of A3G is beneficial, its mutagenic nature can also be a "double-edged sword." Sublethal levels of A3G-mediated mutation can contribute to the genetic diversity of the HIV-1 quasispecies, potentially driving the evolution of drug resistance and immune escape. This has led to the hypothesis that inhibiting A3G's catalytic activity could be a viable therapeutic strategy to reduce viral evolution and increase the efficacy of antiretroviral therapies.

The Discovery of Small Molecule Inhibitors of APOBEC3G

The journey to discover small molecule inhibitors of APOBEC3G has primarily been driven by high-throughput screening (HTS) campaigns. These efforts have led to the identification of several classes of compounds that can modulate A3G activity.

High-Throughput Screening for A3G Inhibitors

A common workflow for identifying A3G inhibitors through HTS is depicted below. This process typically involves a primary screen of a large chemical library, followed by secondary assays to confirm activity and assess specificity.

The Role of APOBEC3G Inhibition in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G, or A3G) is a crucial component of the innate immune system, primarily recognized for its potent antiretroviral activity. A3G is a single-stranded DNA (ssDNA) cytosine deaminase that introduces hypermutations in the genomes of retroviruses like HIV-1, leading to viral degradation and replication inhibition.[1][2][3][4] However, the mutagenic nature of A3G has also been implicated in driving viral evolution and drug resistance, leading to the hypothesis that its inhibition could represent a novel therapeutic strategy, termed "therapy by hypomutation".[1] This technical guide provides an in-depth overview of the role of APOBEC3G inhibitors, with a focus on their mechanism of action, the experimental methodologies used for their discovery and characterization, and their potential impact on innate immunity and drug development.

The Rationale for APOBEC3G Inhibition

APOBEC3G is a double-edged sword in the context of viral infection. While its primary function is to restrict viral replication through cytidine deamination of viral cDNA, this activity can also lead to sublethal mutations that contribute to the genetic diversity of the viral population. This increased diversity can facilitate the emergence of drug-resistant strains and immune escape variants. The HIV-1 viral infectivity factor (Vif) protein counteracts A3G by targeting it for proteasomal degradation. The development of small molecule inhibitors of A3G aims to mimic the effect of Vif, thereby preventing A3G-mediated mutagenesis and potentially reducing viral evolution.

Mechanism of Action of APOBEC3G Inhibitors

The development of APOBEC3G inhibitors has led to the identification of several classes of small molecules with distinct mechanisms of action. A prominent class of inhibitors identified through high-throughput screening (HTS) contains catechol moieties. These compounds often act as covalent inhibitors, targeting a specific, solvent-accessible cysteine residue (C321) located in a loop adjacent to the enzyme's active site.

Signaling Pathway of Covalent Inhibition

The binding of a covalent inhibitor to C321 is thought to sterically hinder the access of the ssDNA substrate to the catalytic pocket, thereby blocking the deamination activity of A3G.

Caption: Covalent inhibition of APOBEC3G.

Quantitative Data on APOBEC3G Inhibitors

The discovery and characterization of APOBEC3G inhibitors have generated quantitative data on their potency and specificity. The following table summarizes representative data from the literature.

| Inhibitor Class | Compound Example | Assay Type | Target | IC50 / Ki | Reference |

| Catechol-containing | (Not specified by name) | Fluorescence-based deamination | APOBEC3G | Low micromolar | |

| Oligonucleotide-based | 2'-deoxyzebularine (dZ) containing oligo (I1G) | NMR-based deamination | A3G-CTD2 | 3.34 ± 0.70 μM | |

| Phosphorothioate-modified oligo | PS-modified dZ oligo | NMR-based deamination | A3G-CTD2 | Similar to unmodified |

Experimental Protocols

The identification and validation of APOBEC3G inhibitors rely on a series of robust experimental protocols.

High-Throughput Screening (HTS) for APOBEC3G Inhibitors

A fluorescence-based ssDNA cytosine deamination assay is commonly used for HTS.

Workflow:

Caption: High-throughput screening workflow.

Detailed Methodology:

-

Protein Purification: Full-length human APOBEC3G is expressed in a suitable cell line (e.g., HEK293T) with an affinity tag (e.g., myc-His6) and purified using chromatography.

-

Substrate: A single-stranded DNA oligonucleotide with a 5' fluorophore (e.g., 6-FAM) and a 3' quencher (e.g., TAMRA) and containing a single target cytosine is used.

-

Reaction: The reaction mixture includes the purified A3G, the fluorescent ssDNA substrate, and the test compound in a suitable buffer.

-

Detection: After incubation, E. coli Uracil DNA Glycosylase (UDG) and NaOH are added. If deamination occurred, UDG excises the uracil, and NaOH cleaves the abasic site, separating the fluorophore from the quencher and resulting in a fluorescent signal. Inhibitors are identified by a lack of or reduced fluorescence.

NMR-Based Deamination Assay

For more detailed kinetic studies and for characterizing oligonucleotide-based inhibitors, a 1H-based NMR deamination assay is employed.

Methodology:

-

Reaction Setup: The assay is performed in an NMR tube with a defined buffer (e.g., 50 mM NaPO4, pH 6.5, 100 mM NaCl, 1 mM DTT, 10 μM ZnCl2, and 0.002% Tween 20) with 10% D2O.

-

Components: The reaction includes the APOBEC3G catalytic domain (A3G-CTD2), a short ssDNA substrate (e.g., 5′-AATCCCAAA), and the inhibitor at varying concentrations.

-

Data Acquisition: 1H NMR spectra are acquired over time to monitor the conversion of the cytosine H5 signal to the uracil H5 doublet.

-

Analysis: Initial reaction rates are calculated from the time-dependent increase in the uracil H5 signal. Inhibition constants (Ki) are determined by measuring the rates at different inhibitor concentrations.

Implications for Innate Immunity and Drug Development

The development of potent and specific APOBEC3G inhibitors has significant implications for our understanding of innate immunity and for the development of novel antiviral therapies.

-

Probing A3G Function: These inhibitors are valuable research tools to dissect the precise roles of A3G's deaminase activity in different viral infections and cellular processes.

-

"Hypomutation" Therapy: By inhibiting A3G-mediated mutagenesis, these compounds could reduce the generation of viral diversity, potentially preventing the emergence of drug resistance and immune escape variants.

-

Combination Therapy: APOBEC3G inhibitors could be used in combination with existing antiretroviral drugs to enhance their efficacy and durability.

The logical relationship between A3G activity, viral evolution, and the therapeutic intervention with an inhibitor is depicted below.

Caption: Rationale for APOBEC3G inhibition.

Conclusion

The development of small molecule inhibitors of APOBEC3G represents a novel and promising approach to antiviral therapy. By targeting a host factor involved in viral evolution, these inhibitors have the potential to overcome the limitations of traditional drugs that target viral enzymes. Further research is needed to optimize the potency, specificity, and pharmacokinetic properties of these compounds for clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this exciting field.

References

The Core Interaction: A Technical Guide to APOBEC3G-IN-1 and the HIV-1 Vif Interface

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G), or A3G, is a potent cellular cytidine deaminase that provides an intrinsic defense mechanism against retroviral infection, including Human Immunodeficiency Virus Type 1 (HIV-1). A3G acts by inducing hypermutations in the viral genome during reverse transcription, rendering the virus non-infectious. To counteract this, HIV-1 has evolved the Viral infectivity factor (Vif) protein. Vif orchestrates the degradation of A3G by hijacking the host's ubiquitin-proteasome pathway, thereby ensuring viral replication. The interaction between Vif and A3G is a critical battleground in the host-pathogen arms race and represents a key target for the development of novel anti-HIV-1 therapeutics.

This technical guide provides an in-depth overview of the Vif-APOBEC3G interaction and the role of inhibitors, with a focus on the hypothetical inhibitor APOBEC3G-IN-1. It details the underlying molecular mechanisms, experimental methodologies for studying this interaction, and quantitative data on known inhibitors.

The Vif-APOBEC3G Interaction: A Molecular Hijacking

The primary mechanism by which Vif neutralizes A3G is through proteasomal degradation. Vif acts as an adaptor protein, recruiting a cellular E3 ubiquitin ligase complex to A3G, leading to its polyubiquitination and subsequent destruction by the 26S proteasome. This effectively depletes the intracellular pool of A3G, preventing its packaging into newly forming virions.

The key players in this Vif-mediated degradation pathway are:

-

HIV-1 Vif: The viral protein that initiates the degradation process.

-

APOBEC3G (A3G): The host antiviral protein targeted for degradation.

-

Cullin 5 (CUL5): A scaffold protein that forms the backbone of the E3 ubiquitin ligase complex.

-

Elongin B (ELOB) and Elongin C (ELOC): Adaptor proteins that link Vif to the CUL5 scaffold.

-

Core-Binding Factor beta (CBFβ): A host protein that stabilizes Vif and is crucial for the assembly of the E3 ligase complex.

-

RBX2 (RING-box protein 2): The RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

-

E2 Ubiquitin-Conjugating Enzyme: An enzyme that transfers ubiquitin to the target protein (A3G).

Signaling Pathway of Vif-Mediated APOBEC3G Degradation

The following diagram illustrates the step-by-step process of Vif-mediated A3G degradation and the putative site of action for an inhibitor like this compound.

Caption: Vif-mediated APOBEC3G degradation pathway and inhibitor action.

Quantitative Data on Vif-APOBEC3G Interaction Inhibitors

The development of small molecule inhibitors that disrupt the Vif-A3G interaction is a promising strategy for anti-HIV drug discovery. Several compounds have been identified and characterized. The following table summarizes the quantitative data for some of these inhibitors.

| Inhibitor | Assay Type | Target | IC50 | EC50 | Reference |

| N.41 | TR-FRET | Vif-A3G Interaction | 8.4 µM | - | [1] |

| N.41 Analog | TR-FRET | Vif-A3G Interaction | 4.2 µM | - | [1] |

| Aromatic Disulfide 1 | SPR | Vif-A3G Interaction | ~1 µM | - | [2] |

| Aromatic Disulfide 2 | SPR | Vif-A3G Interaction | <1 µM | - | [2] |

| This compound | Not Publicly Available | Vif-A3G Interaction | Not Publicly Available | Not Publicly Available | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful study of the Vif-APOBEC3G interaction and the evaluation of potential inhibitors. This section provides protocols for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vif-APOBEC3G Interaction

This assay is a high-throughput method to screen for inhibitors of the Vif-A3G protein-protein interaction.

Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the proteins interact, the fluorophores are brought close together, allowing for fluorescence resonance energy transfer (FRET).

Materials:

-

Purified recombinant His-tagged APOBEC3G

-

Purified recombinant GST-tagged Vif

-

Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to an acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a solution of His-APOBEC3G and GST-Vif in assay buffer at a final concentration determined by prior titration experiments (typically in the low nM range).

-

Add the test compound at various concentrations to the wells of the 384-well plate. Include a DMSO control.

-

Add the protein mixture to the wells.

-

Incubate for 1 hour at room temperature.

-

Add the anti-His-donor and anti-GST-acceptor antibodies to the wells.

-

Incubate for 1-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 values for the test compounds.

Cellular APOBEC3G Degradation Assay

This cell-based assay validates the ability of a compound to protect APOBEC3G from Vif-mediated degradation in a cellular context.

Principle: A fluorescently tagged A3G (e.g., YFP-A3G) is co-expressed with Vif in cells. In the absence of an inhibitor, Vif will induce the degradation of YFP-A3G, leading to a decrease in fluorescence. An effective inhibitor will prevent this degradation and restore the fluorescence signal.

Materials:

-

HEK293T cells

-

Expression plasmid for YFP-APOBEC3G

-

Expression plasmid for HIV-1 Vif

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

96-well black, clear-bottom plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect the cells with the YFP-A3G and Vif expression plasmids. Include a control with YFP-A3G and an empty vector.

-

24 hours post-transfection, replace the medium with fresh medium containing the test compound at various concentrations or DMSO as a control.

-

Incubate for an additional 24 hours.

-

Measure the YFP fluorescence using a plate reader or by flow cytometry.

-

Normalize the fluorescence signal to a control for cell viability (e.g., a co-transfected reporter or a cell viability dye).

-

Determine the concentration at which the compound restores A3G levels.

Single-Round HIV-1 Infectivity Assay

This assay assesses the antiviral activity of a compound by measuring its ability to restore the infectivity of Vif-deficient HIV-1 in the presence of A3G.

Principle: A Vif-deficient HIV-1 reporter virus (e.g., expressing luciferase or GFP) is produced in cells expressing A3G. In the absence of an inhibitor, the virus will be non-infectious. An inhibitor that protects A3G will allow its incorporation into virions, which will then be able to infect target cells and express the reporter gene.

Materials:

-

HEK293T producer cells

-

TZM-bl reporter cells (or other susceptible target cells)

-

Vif-deficient HIV-1 proviral plasmid with a reporter gene (e.g., pNL4-3.Luc.R-E-)

-

APOBEC3G expression plasmid

-

Vif expression plasmid (for control)

-

Transfection reagent

-

Test compounds (e.g., this compound)

-

Luciferase assay reagent or flow cytometer

Procedure:

-

Virus Production:

-

Co-transfect HEK293T cells with the Vif-deficient HIV-1 proviral plasmid and the A3G expression plasmid. As controls, include transfections with the proviral plasmid alone, and with the proviral plasmid, A3G, and a Vif expression plasmid.

-

24 hours post-transfection, add the test compound at various concentrations or DMSO to the producer cells.

-

Harvest the viral supernatant 48 hours post-transfection and measure the p24 antigen concentration to normalize the virus input.

-

-

Infection:

-

Seed TZM-bl cells in 96-well plates.

-

Infect the TZM-bl cells with normalized amounts of the produced virus.

-

Incubate for 48 hours.

-

-

Readout:

-

If using a luciferase reporter, lyse the cells and measure luciferase activity.

-

If using a GFP reporter, measure the percentage of GFP-positive cells by flow cytometry.

-

-

Calculate the EC50 value of the compound based on the restoration of viral infectivity.

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for Vif-APOBEC3G Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing inhibitors of the Vif-APOBEC3G interaction.

Caption: High-throughput screening workflow for Vif-APOBEC3G inhibitors.

Conclusion

The interaction between HIV-1 Vif and the host restriction factor APOBEC3G is a well-validated target for the development of novel antiretroviral therapies. By inhibiting this interaction, the potent antiviral activity of A3G can be restored, providing a new mechanism to combat HIV-1 infection. This technical guide has provided a comprehensive overview of the molecular basis of this interaction, quantitative data on known inhibitors, and detailed experimental protocols for the identification and characterization of new inhibitory compounds like this compound. The provided workflows and diagrams serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic targeting of this critical host-pathogen interface.

References

- 1. Identification of a novel HIV-1 inhibitor targeting Vif-dependent degradation of human APOBEC3G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatic disulfides as potential inhibitors against interaction between deaminase APOBEC3G and HIV infectivity factor: Inhibitors of interaction between APOBEC3G and Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Impact of APOBEC3G-IN-1 on Cytidine Deaminase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

APOBEC3G (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G) is a single-stranded DNA (ssDNA) cytidine deaminase that plays a crucial role in the innate immune response against retroviruses, including HIV-1. Its enzymatic activity, which involves the deamination of cytidine to uridine in viral ssDNA during reverse transcription, leads to G-to-A hypermutations in the viral genome, ultimately rendering the virus non-infectious. The viral infectivity factor (Vif) protein of HIV-1 counteracts this defense mechanism by inducing the degradation of APOBEC3G. Consequently, inhibiting the cytidine deaminase activity of APOBEC3G is a focal point in the development of novel anti-HIV therapeutics. This technical guide provides an in-depth analysis of the effect of APOBEC3G-IN-1, a small molecule inhibitor, on the cytidine deaminase activity of APOBEC3G. While specific quantitative data for this compound (also known as MN136.0185) is not extensively published, this document will leverage data from a series of closely related small molecule inhibitors identified through high-throughput screening to provide a comprehensive understanding of its mechanism and effects.

Quantitative Analysis of APOBEC3G Inhibition

High-throughput screening has identified a number of small molecule inhibitors of APOBEC3G's cytidine deaminase activity. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of the IC50 values for representative inhibitors from the same class as this compound.

| Compound | Target Enzyme | IC50 (µM) |

| MN1 | APOBEC3G | 7.5 ± 0.5 |

| APOBEC3A | >100 | |

| MN26 | APOBEC3G | 12.0 ± 1.0 |

| APOBEC3A | >100 | |

| MN30 | APOBEC3G | 15.0 ± 2.0 |

| APOBEC3A | >100 |

Data is representative of inhibitors identified in a high-throughput screen and serves as a reference for the expected potency of this compound.

Mechanism of Action

The inhibitory action of this class of compounds against APOBEC3G is believed to be both specific and competitive. The proposed mechanism involves the inhibitor binding to a pocket adjacent to the enzyme's active site. This binding is thought to involve a covalent interaction with a key cysteine residue, C321, located near the active site. By occupying this pocket, the inhibitor sterically hinders the access of the ssDNA substrate to the catalytic zinc finger domain, thereby preventing the deamination of cytidine.

Targeting the APOBEC3G-Vif Interaction: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G, or A3G) is a potent intrinsic host defense factor against retroviruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1). A3G is a cytidine deaminase that, in the absence of the HIV-1 accessory protein Viral infectivity factor (Vif), is encapsidated into budding virions.[1] Upon infection of a new cell, A3G deaminates deoxycytidine to deoxyuridine in the nascent reverse-transcribed single-stranded viral DNA.[2] This leads to G-to-A hypermutations in the viral genome, resulting in non-viable progeny.[3] HIV-1 Vif counteracts this potent antiviral mechanism by binding to A3G and targeting it for proteasomal degradation, thus preventing its incorporation into new virions.[3][4] The Vif-A3G interaction is therefore a critical determinant of HIV-1 replication and represents a promising target for novel anti-HIV-1 therapeutic strategies. Inhibiting this interaction would restore the innate antiviral activity of A3G. This guide provides a technical overview of the preliminary studies and methodologies relevant to the development of inhibitors targeting the APOBEC3G-Vif protein-protein interaction.

Quantitative Data on Inhibitors of the APOBEC3G-Vif Pathway

Several small molecules and peptides have been identified that disrupt the Vif-A3G interaction or interfere with Vif's ability to degrade A3G. The following table summarizes the quantitative data for some of these inhibitors.

| Compound/Inhibitor | Type | Target | Assay Type | IC50/EC50 | Reference |

| N.41 | Small Molecule | Vif-A3G Interaction | HIV-1 Replication in PBMCs | 8.4 µM | |

| N.41 Analog | Small Molecule | Vif-A3G Interaction | HIV-1 Replication | 4.2 µM | |

| Aromatic Disulfides | Small Molecule | Vif-A3G Interaction | In vitro binding | ~1 µM | |

| CV-3 | Small Molecule | Vif-CBFβ Interaction | HIV-1 Replication | 8.16 µM | |

| VEC-5 | Small Molecule | Vif-ElonginC Interaction | HIV-1 Infectivity | Not specified | |

| VMP-63 | Peptide | Vif-CBFβ Interaction | HIV-1 Infectivity | 49.4 µM | |

| VMP-108 | Peptide | Vif-CBFβ Interaction | HIV-1 Infectivity | 55.1 µM | |

| Purified Vif | Protein | A3G Deaminase Activity | In vitro deamination assay | ~20 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the APOBEC3G-Vif interaction and to screen for its inhibitors.

1. Co-Immunoprecipitation (Co-IP) to Verify Vif-APOBEC3G Interaction

This method is used to determine if two proteins physically interact in a cell lysate.

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are co-transfected with expression vectors for tagged versions of Vif (e.g., HA-tagged) and APOBEC3G (e.g., FLAG-tagged) using a suitable transfection reagent. A control transfection with the A3G plasmid and an empty vector for the Vif plasmid should be included.

-

-

Cell Lysis:

-

At 48 hours post-transfection, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Lysates are incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

A portion of the supernatant is saved as the "input" control.

-

The remaining lysate is pre-cleared by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

The pre-cleared lysate is then incubated with an antibody against one of the protein tags (e.g., anti-HA antibody to pull down Vif) overnight at 4°C with gentle rotation.

-

Protein A/G-agarose beads are added and incubated for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed three to five times with lysis buffer to remove non-specific binding proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

The eluted proteins and the input samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against both tags (e.g., anti-HA and anti-FLAG) to detect both Vif and A3G. The presence of the second protein (A3G) in the immunoprecipitate of the first protein (Vif) indicates an interaction.

-

2. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTR-FRET) Assay for High-Throughput Screening

This assay is used for high-throughput screening of compound libraries to identify inhibitors of the Vif-A3G interaction.

-

Protein Preparation:

-

Recombinant Vif and A3G proteins are expressed and purified. Vif is typically tagged with GST, and A3G with a tag such as 6xHis.

-

-

Assay Principle:

-

The assay relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

-

An anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate) is used to label the GST-Vif.

-

An anti-6xHis antibody conjugated to an acceptor fluorophore (e.g., XL665) is used to label the His-A3G.

-

When Vif and A3G interact, the donor and acceptor fluorophores are brought close together, resulting in a FRET signal upon excitation of the donor.

-

-

Assay Protocol:

-

The assay is performed in a microplate format (e.g., 384-well).

-

Test compounds are added to the wells.

-

GST-Vif and His-A3G are then added to the wells.

-

Anti-GST-donor and anti-6xHis-acceptor antibodies are added.

-

The plate is incubated to allow for protein interaction and binding of the antibodies.

-

The FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis:

-

A decrease in the FRET signal in the presence of a compound indicates inhibition of the Vif-A3G interaction.

-

IC50 values are calculated from dose-response curves to determine the potency of the inhibitory compounds.

-

3. Cell-Based A3G Degradation Assay

This assay measures the ability of a compound to protect A3G from Vif-mediated degradation in a cellular context.

-

Cell Line and Plasmids:

-

HEK293T cells are commonly used.

-

An expression vector for A3G fused to a reporter protein (e.g., Yellow Fluorescent Protein, YFP-A3G) and an expression vector for Vif are required.

-

-

Assay Protocol:

-

Cells are co-transfected with the YFP-A3G and Vif expression vectors. A control group is transfected with YFP-A3G and an empty vector.

-

After transfection, the cells are treated with various concentrations of the test compounds or a DMSO control.

-

Following a 20-24 hour incubation, the cells are lysed.

-

-

Quantification of A3G Levels:

-

The fluorescence intensity of the cell lysates is measured using a fluorometer. An increase in YFP fluorescence in the Vif-expressing cells treated with a compound indicates that the compound is protecting YFP-A3G from degradation.

-

Alternatively, the cell lysates can be analyzed by Western blotting using an anti-GFP or anti-A3G antibody to visualize and quantify the levels of YFP-A3G.

-

-

Data Analysis:

-

The percentage of A3G stabilization is calculated relative to the control (Vif-expressing cells treated with DMSO).

-

EC50 values can be determined from dose-response curves.

-

Visualizations

Vif-Mediated APOBEC3G Degradation Pathway

The following diagram illustrates the key steps in the Vif-mediated ubiquitination and subsequent proteasomal degradation of APOBEC3G.

Caption: Vif hijacks a cellular E3 ubiquitin ligase complex to degrade APOBEC3G.

Experimental Workflow for Co-Immunoprecipitation

This diagram outlines the major steps in a co-immunoprecipitation experiment to test for the interaction between Vif and APOBEC3G.

Caption: Workflow for confirming protein-protein interaction via Co-IP.

References

- 1. Intracellular interactions between APOBEC3G, RNA, and HIV-1 Gag: APOBEC3G multimerization is dependent on its association with RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted counter-APOBEC3G mechanisms employed by HIV-1 Vif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Vif blocks the antiviral activity of APOBEC3G by impairing both its translation and intracellular stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIV-1 Vif protein binds the editing enzyme APOBEC3G and induces its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

APOBEC3G-IN-1 and Retroviral Restriction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G) protein is a potent intrinsic restriction factor against retroviruses, most notably HIV-1. Its ability to deaminate cytidine to uridine in single-stranded viral DNA during reverse transcription leads to catastrophic G-to-A hypermutations in the viral genome, rendering it non-viable. To counteract this defense mechanism, HIV-1 has evolved the Viral infectivity factor (Vif), which hijacks the cellular ubiquitin-proteasome pathway to induce the degradation of APOBEC3G. The interaction between Vif and APOBEC3G is therefore a critical determinant of HIV-1 replication and represents a promising target for novel antiretroviral therapies.

This technical guide provides an in-depth overview of the core principles of APOBEC3G-mediated retroviral restriction and the strategies to inhibit the Vif-APOBEC3G interaction. While specific quantitative data and detailed experimental protocols for the inhibitor APOBEC3G-IN-1 (also known as MN136.0185) are not publicly available at this time, this document outlines the established methodologies and data presentation formats that are critical for the characterization of such inhibitors. The provided experimental protocols are detailed, generalized procedures that can be adapted for the evaluation of novel compounds targeting the APOBEC3G-Vif axis.

The APOBEC3G-Vif Axis: A Key Battleground in HIV-1 Infection

APOBEC3G exerts its antiviral activity through two primary mechanisms:

-

Deaminase-Dependent Activity: This is the canonical mechanism where APOBEC3G is encapsidated into budding virions. Upon infection of a new cell, it deaminates cytosines to uracils in the newly synthesized single-stranded viral DNA. This leads to G-to-A hypermutations in the proviral DNA, resulting in non-functional viral proteins and aborted replication.[1][2][3]

-

Deaminase-Independent Activity: APOBEC3G can also inhibit viral replication through mechanisms that do not require its catalytic activity. These include the steric hindrance of the reverse transcription complex and interference with the integration of viral DNA into the host genome.[4]

The HIV-1 Vif protein is a small, 23-kDa protein that is essential for viral replication in the presence of APOBEC3G. Vif acts as a molecular adapter, forming an E3 ubiquitin ligase complex with cellular proteins, including Cullin5, Elongin B/C, and CBF-β, to target APOBEC3G for polyubiquitination and subsequent degradation by the 26S proteasome.[5] This action prevents the packaging of APOBEC3G into new virions, thus ensuring the infectivity of the progeny virus.

The critical interaction between Vif and APOBEC3G makes it an attractive target for therapeutic intervention. Small molecules that can disrupt this protein-protein interaction would protect APOBEC3G from degradation, allowing it to be incorporated into virions and exert its potent antiviral activity.

Characterization of APOBEC3G-Vif Interaction Inhibitors

The discovery and development of inhibitors targeting the APOBEC3G-Vif interaction require a robust pipeline of biochemical and cell-based assays. Here, we outline the key quantitative data to be collected and the experimental approaches to be employed.

Data Presentation: Key Quantitative Metrics

The efficacy and properties of a potential inhibitor like this compound would be summarized in structured tables for clear comparison and evaluation. Below are examples of how such data would be presented.

Table 1: In Vitro Activity of a Hypothetical APOBEC3G-Vif Inhibitor

| Assay Type | Target | Endpoint | IC50 (µM) |

| HTRF Assay | Vif-APOBEC3G Interaction | FRET Signal Inhibition | Value |

| AlphaLISA Assay | Vif-APOBEC3G Interaction | Signal Inhibition | Value |

| Deaminase Activity Assay | APOBEC3G | Deamination Inhibition | > Value (Specificity) |

Table 2: Cellular Antiviral Activity of a Hypothetical APOBEC3G-Vif Inhibitor

| Assay Type | Cell Line | Virus | Endpoint | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Single-Cycle Infectivity | HEK293T / TZM-bl | HIV-1 (Vif-proficient) | Luciferase Activity | Value | Value | Value |

| Multi-Cycle Replication | PBMCs | HIV-1 (Primary Isolate) | p24 Production | Value | Value | Value |

Table 3: Cellular Mechanism of Action of a Hypothetical APOBEC3G-Vif Inhibitor

| Assay Type | Cell Line | Endpoint | Effective Concentration (µM) |

| APOBEC3G Degradation | HEK293T (Vif-expressing) | APOBEC3G Protein Levels | Value |

| Cellular Thermal Shift Assay (CETSA) | Jurkat | Target Engagement (Thermal Stabilization) | Value |

Note: The values in these tables are placeholders and would be populated with experimental data for a specific inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of inhibitor candidates. The following sections provide generalized protocols for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Vif-APOBEC3G Interaction

This biochemical assay is a high-throughput method to screen for and characterize inhibitors of the Vif-APOBEC3G protein-protein interaction.

Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. Inhibition of the interaction leads to a decrease in the FRET signal.

Materials:

-

Purified recombinant His-tagged HIV-1 Vif

-

Purified recombinant GST-tagged human APOBEC3G

-

Anti-His antibody labeled with Eu3+ cryptate (donor)

-

Anti-GST antibody labeled with d2 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a dilution series of the test compound (e.g., this compound) in assay buffer.

-

In a 384-well plate, add the test compound, His-Vif, and GST-APOBEC3G.

-

Incubate for 30 minutes at room temperature to allow for binding.

-

Add the anti-His-Eu3+ and anti-GST-d2 antibodies.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

Single-Cycle HIV-1 Infectivity Assay

This cell-based assay measures the ability of a compound to inhibit HIV-1 infection in a single round of replication.

Principle: VSV-G pseudotyped HIV-1 particles carrying a reporter gene (e.g., luciferase or GFP) are produced in the presence or absence of APOBEC3G and Vif. Target cells are infected with these viruses in the presence of the test compound, and infectivity is quantified by measuring the reporter gene expression.

Materials:

-

HEK293T cells (for virus production)

-

TZM-bl cells (target cells with a Tat-inducible luciferase reporter)

-

HIV-1 proviral plasmid (e.g., pNL4-3.Luc.R-E-)

-

VSV-G expression plasmid

-

APOBEC3G expression plasmid

-

Vif expression plasmid

-

Transfection reagent

-

Test compound (e.g., this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Virus Production: Co-transfect HEK293T cells with the HIV-1 proviral plasmid, VSV-G plasmid, APOBEC3G plasmid, and Vif plasmid.

-

Harvest the virus-containing supernatant 48 hours post-transfection and quantify the p24 antigen concentration to normalize virus input.

-

Infection: Seed TZM-bl cells in a 96-well plate.

-

Pre-treat the cells with a dilution series of the test compound for 1-2 hours.

-

Infect the cells with a normalized amount of the produced virus.

-

Incubate for 48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Plot the percentage of infection relative to a DMSO control against the compound concentration to determine the EC50 value.

APOBEC3G Degradation Assay (Western Blot)

This assay directly assesses the ability of a compound to protect APOBEC3G from Vif-mediated degradation in cells.

Principle: Cells are co-transfected to express APOBEC3G and Vif. The cells are then treated with the test compound, and the steady-state levels of APOBEC3G are measured by Western blotting.

Materials:

-

HEK293T cells

-

APOBEC3G expression plasmid (e.g., with a HA or FLAG tag)

-

Vif expression plasmid

-

Transfection reagent

-

Test compound

-

Lysis buffer

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies (anti-HA/FLAG, anti-Vif, anti-GAPDH/Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Co-transfect HEK293T cells with APOBEC3G and Vif expression plasmids.

-

24 hours post-transfection, treat the cells with a dilution series of the test compound.

-

Incubate for another 24 hours.

-

Lyse the cells and determine the total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the APOBEC3G tag, Vif, and a loading control (e.g., GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the APOBEC3G band intensity to the loading control and plot against the compound concentration.

Cytotoxicity Assay (e.g., MTS or MTT Assay)

This assay is crucial to determine the concentration at which a compound becomes toxic to cells, allowing for the calculation of a selectivity index.

Principle: The assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.

Materials:

-

Relevant cell line (e.g., TZM-bl, PBMCs)

-

Test compound

-

MTS or MTT reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate.

-

Add a dilution series of the test compound.

-

Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Add the MTS or MTT reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Plot the percentage of cell viability relative to a DMSO control against the compound concentration to determine the CC50 value.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in the study of APOBEC3G and its inhibitors.

Signaling Pathway: APOBEC3G-Vif Interaction and Degradation

Caption: Vif-mediated degradation of APOBEC3G via the ubiquitin-proteasome pathway.

Experimental Workflow: Single-Cycle Infectivity Assay

Caption: Workflow for determining the antiviral activity of an inhibitor.

Logical Relationship: Retroviral Restriction by APOBEC3G

Caption: The mechanism of APOBEC3G-mediated retroviral restriction.

Conclusion

The development of small molecule inhibitors that disrupt the HIV-1 Vif and APOBEC3G interaction is a promising strategy for a new class of anti-HIV therapeutics. By protecting APOBEC3G from Vif-mediated degradation, these inhibitors have the potential to restore a potent natural antiviral mechanism. The successful characterization of such compounds, including the hypothetical this compound, relies on a systematic approach employing a suite of robust biochemical and cellular assays. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug developers to advance this important area of HIV research. As more data on specific inhibitors become available, these general protocols can be adapted to provide a more detailed and specific characterization.

References

- 1. Quantification of Deaminase Activity-Dependent and -Independent Restriction of HIV-1 Replication Mediated by APOBEC3F and APOBEC3G through Experimental-Mathematical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of deaminase activity-dependent and -independent restriction of HIV-1 replication mediated by APOBEC3F and APOBEC3G through experimental-mathematical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. The Cellular Antiviral Protein APOBEC3G Interacts with HIV-1 Reverse Transcriptase and Inhibits Its Function during Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vif overcomes the innate antiviral activity of APOBEC3G by promoting its degradation in the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Function of APOBEC3G: An In-depth Technical Guide

Disclaimer: Initial searches for a specific compound designated "APOBEC3G-IN-1" did not yield any publicly available information. The following technical guide focuses on the protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G) , which is the presumed target of such a designated inhibitor. This guide is intended for researchers, scientists, and drug development professionals interested in the core functions of APOBEC3G as a potent innate anti-retroviral factor.

Core Concepts of APOBEC3G Function

APOBEC3G is a human cytidine deaminase that plays a crucial role in the innate immune system's defense against retroviruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] It is part of the APOBEC protein family, which is characterized by the ability to deaminate cytidine to uridine in single-stranded DNA (ssDNA).[1][4] The antiviral activity of APOBEC3G is a key area of research for the development of novel HIV-1 therapeutics.

The primary mechanism of APOBEC3G's antiviral action involves its encapsidation into newly forming HIV-1 virions in producer cells. When these virions infect a new target cell, APOBEC3G is released into the cytoplasm along with the viral RNA. During reverse transcription, as the viral RNA is converted into DNA, APOBEC3G deaminates deoxycytidine (dC) to deoxyuridine (dU) in the nascent negative-strand viral DNA. This results in G-to-A hypermutations in the positive strand of the viral DNA, leading to the production of non-functional viral proteins and ultimately inhibiting viral replication.

However, HIV-1 has evolved a countermeasure in the form of the Viral infectivity factor (Vif) protein. Vif interacts with APOBEC3G in the producer cell and targets it for proteasomal degradation, thereby preventing its incorporation into new virions. This allows the virus to replicate effectively in the presence of APOBEC3G. The interaction between Vif and APOBEC3G is a critical determinant of HIV-1 pathogenesis and represents a promising target for antiviral drug development.

Mechanisms of APOBEC3G-Mediated HIV-1 Restriction

APOBEC3G employs both deaminase-dependent and deaminase-independent mechanisms to restrict HIV-1 replication.

Deaminase-Dependent Mechanism:

This is the primary and most potent mechanism of APOBEC3G's antiviral activity. It relies on the enzymatic function of APOBEC3G to deaminate cytidine residues in the viral ssDNA during reverse transcription.

Deaminase-Independent Mechanisms:

Several studies have suggested that APOBEC3G can also inhibit HIV-1 replication through mechanisms that do not require its deaminase activity. These mechanisms are generally considered to be less potent than the deaminase-dependent pathway. They include:

-

Inhibition of Reverse Transcription: APOBEC3G can physically interact with the HIV-1 reverse transcriptase and interfere with its function, thereby impeding the synthesis of viral DNA.

-

Interference with tRNA Priming: APOBEC3G may inhibit the annealing of the tRNA primer to the viral RNA, which is essential for the initiation of reverse transcription.

-

Impeding Viral DNA Integration: There is some evidence to suggest that APOBEC3G can interfere with the integration of the viral DNA into the host cell's genome.

The HIV-1 Vif Countermeasure

The HIV-1 Vif protein is essential for viral replication in the presence of APOBEC3G. Vif acts as an adaptor protein, forming a complex with APOBEC3G and cellular factors, including Cullin5 (CUL5), Elongin B/C (ELOB/C), and CBF-β, to create an E3 ubiquitin ligase complex. This complex polyubiquitinates APOBEC3G, marking it for degradation by the proteasome. By degrading APOBEC3G, Vif ensures that it is not packaged into new virions, thus allowing the virus to establish a productive infection.

Summary of APOBEC3G Functions

| Function | Mechanism | Key Outcomes | References |

| Antiviral Activity (Deaminase-Dependent) | Catalyzes the deamination of deoxycytidine to deoxyuridine in nascent viral ssDNA. | G-to-A hypermutation in the viral genome, leading to non-functional viral proteins and inhibition of replication. | |

| Antiviral Activity (Deaminase-Independent) | Physical interaction with reverse transcriptase, interference with tRNA priming, and potential inhibition of viral DNA integration. | Inhibition of reverse transcription and other early steps of the viral life cycle. | |

| Interaction with HIV-1 Vif | Binds to the HIV-1 Vif protein, which recruits an E3 ubiquitin ligase complex. | Targeted for proteasomal degradation, preventing its incorporation into new virions. |

Experimental Protocols to Study APOBEC3G Function

A common method to investigate the antiviral activity of APOBEC3G is the single-cycle infectivity assay . This assay allows for the quantification of APOBEC3G's effect on viral infectivity in a controlled setting.

General Protocol Outline:

-

Virus Production:

-

293T cells are co-transfected with a proviral plasmid encoding a Vif-deficient HIV-1 (HIV-1 Δvif) and a plasmid expressing either wild-type APOBEC3G or a mutant of interest. A control transfection is performed without the APOBEC3G plasmid.

-

The proviral plasmid often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), in place of the env gene. A separate plasmid expressing an envelope protein, like Vesicular Stomatitis Virus G protein (VSV-G), is also co-transfected to produce pseudotyped virions capable of a single round of infection in a wide range of cells.

-

The supernatant containing the produced virions is harvested 48-72 hours post-transfection. The amount of virus can be quantified by measuring the p24 capsid protein concentration using an ELISA.

-

-

Infection of Target Cells:

-

Target cells (e.g., HeLa or TZM-bl cells) are infected with normalized amounts of the produced virions.

-

-

Quantification of Infectivity:

-

48-72 hours post-infection, the infectivity is measured by quantifying the expression of the reporter gene (e.g., luciferase activity or percentage of GFP-positive cells).

-

The infectivity of virions produced in the presence of APOBEC3G is compared to that of virions produced in its absence. A significant reduction in reporter gene expression indicates antiviral activity.

-

Conclusion

APOBEC3G is a potent intrinsic antiviral factor that presents a significant barrier to HIV-1 replication. Understanding its multifaceted mechanisms of action and its interaction with the viral Vif protein is paramount for the development of new therapeutic strategies. While no information on a specific inhibitor named "this compound" is currently available, the Vif-APOBEC3G interaction remains a highly attractive target for the development of drugs that could protect APOBEC3G from degradation, thereby enhancing the innate immune response against HIV-1.

References

Methodological & Application

Application Notes and Protocols for APOBEC3G-IN-1 In Vitro Deaminase Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro deaminase assay to evaluate the inhibitory activity of compounds such as APOBEC3G-IN-1 against the human Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G).

APOBEC3G is a cytidine deaminase that plays a crucial role in the innate immune response against retroviruses, including HIV-1, by inducing hypermutations in the viral genome.[1][2][3][4] This enzyme converts deoxycytidine to deoxyuridine in single-stranded DNA (ssDNA) during reverse transcription.[1] The antiviral activity of APOBEC3G is counteracted by the HIV-1 viral infectivity factor (Vif), which targets APOBEC3G for proteasomal degradation. Understanding the enzymatic activity of APOBEC3G and identifying its inhibitors are critical for the development of novel antiviral therapies.

The following protocol is a fluorescence-based assay, which offers a high-throughput and quantitative method to measure APOBEC3G deaminase activity and the potency of its inhibitors.

Experimental Protocols

Principle of the Assay

The in vitro deaminase assay measures the conversion of cytosine to uracil in a single-stranded DNA oligonucleotide substrate by recombinant APOBEC3G. The resulting uracil is then excised by Uracil DNA Glycosylase (UDG), creating an abasic site. This site is subsequently cleaved by treatment with a strong base (e.g., NaOH) at a high temperature. The ssDNA substrate is labeled with a fluorophore at one end and a quencher at the other. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence that is directly proportional to the deaminase activity of APOBEC3G.

Materials and Reagents

-

Recombinant Human APOBEC3G: Purified full-length protein.

-

This compound: or other inhibitors to be tested.

-

ssDNA Substrate: A single-stranded oligonucleotide with a 5'-fluorophore (e.g., 6-FAM) and a 3'-quencher (e.g., TAMRA) containing a preferred APOBEC3G target motif (e.g., 5'-CCC-3').

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM EDTA (pH 8), 30 mM NaCl, 0.25 mM ZnCl₂.

-

Uracil DNA Glycosylase (UDG): Recombinant, E. coli.

-

NaOH: 10 N solution.

-

Formamide: For sample denaturation if using gel electrophoresis.

-

96-well or 384-well plates: Black, flat-bottom for fluorescence measurements.

-

Fluorescence Plate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.

Experimental Workflow Diagram

Caption: Workflow for the in vitro APOBEC3G deaminase assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Dilute the recombinant APOBEC3G to the desired concentration in the assay buffer. The optimal concentration should be determined empirically by titration to achieve a robust signal without being in substrate-saturating conditions.

-

Dilute the ssDNA substrate in the assay buffer.

-

-

Deaminase Reaction:

-

In a 96-well or 384-well plate, add 5 µL of the serially diluted this compound or vehicle control.

-

Add 5 µL of the diluted APOBEC3G enzyme to each well.

-

Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the ssDNA substrate solution to each well.

-

Incubate the plate at 37°C for 60-120 minutes.

-

-

Signal Development:

-

Add 5 µL of UDG solution (1-2 units/reaction) to each well.

-

Incubate at 37°C for 30-45 minutes.

-

Add 5 µL of 0.6 N NaOH to each well.

-

Incubate at 95°C for 20-40 minutes to cleave the abasic sites.

-

-

Detection and Data Analysis:

-

Cool the plate to room temperature.

-

Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the fluorophore.

-

Subtract the background fluorescence from wells containing no enzyme.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | APOBEC3G | Fluorescence Deaminase Assay | 5.2 |

| Control Compound | APOBEC3G | Fluorescence Deaminase Assay | >100 |

Table 2: Quantitative Parameters for APOBEC3G Activity

| Parameter | Value | Conditions | Reference |

| ssDNA Binding Affinity (Kd) | 2.18 ± 0.17 µM | 25-nt ssDNA | |

| RNA Binding Affinity (Kd) | 1.39 ± 0.14 µM | 25-nt RNA | |

| Deaminase-dependent antiviral effect | 99.3% | HIV-1 replication assay |

APOBEC3G Signaling and Mechanism of Action

APOBEC3G is a key component of the innate immune system that restricts retroviral replication. Its expression can be induced by type I interferons (IFN-α) through a signaling pathway that can involve protein kinase R (PKR). Once expressed, APOBEC3G is encapsidated into budding HIV-1 virions in the absence of the viral Vif protein. Inside the new target cell, during reverse transcription, APOBEC3G deaminates cytidines in the nascent single-stranded viral DNA, leading to G-to-A hypermutations that can inactivate the virus. The HIV-1 Vif protein counteracts this by binding to APOBEC3G and targeting it for degradation via the cellular proteasome pathway, thus ensuring viral infectivity.

Simplified APOBEC3G Signaling and Antiviral Action Diagram

Caption: APOBEC3G's role in antiviral defense and its counteraction by HIV-1 Vif.

References

- 1. APOBEC3G - Wikipedia [en.wikipedia.org]

- 2. Induction of APOBEC3 family proteins, a defensive maneuver underlying interferon-induced anti–HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and Mechanism of Action of the APOBEC3 Family of Antiretroviral Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Amino Acid Residues in APOBEC3G Required for Regulation by Human Immunodeficiency Virus Type 1 Vif and Virion Encapsidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using APOBEC3G-IN-1 in Cell-Based HIV Infectivity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

APOBEC3G (Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-Like 3G) is a potent cellular restriction factor against HIV-1. This enzyme is a cytidine deaminase that introduces hypermutations in the nascent reverse-transcribed viral DNA, leading to non-viable virions.[1][2][3] However, the HIV-1 accessory protein Vif (Viral infectivity factor) counteracts this antiviral mechanism by inducing the ubiquitination and subsequent proteasomal degradation of APOBEC3G.[1][4] This Vif-APOBEC3G interaction is a critical determinant of HIV-1 pathogenesis and represents a promising target for novel antiretroviral therapies.

APOBEC3G-IN-1 is a representative small molecule inhibitor designed to disrupt the Vif-APOBEC3G interaction. By preventing Vif-mediated degradation, this compound aims to restore the cellular levels of APOBEC3G, thereby enhancing its incorporation into budding virions and suppressing HIV-1 infectivity. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell-based HIV-1 infectivity assays.

Mechanism of Action of APOBEC3G and Inhibition by Vif

APOBEC3G exerts its antiviral effect through two primary mechanisms:

-

Deaminase-dependent activity: APOBEC3G deaminates deoxycytidine (dC) to deoxyuridine (dU) in the single-stranded viral DNA during reverse transcription. This leads to G-to-A hypermutations in the proviral DNA, resulting in non-functional viral proteins and replication incompetence.

-

Deaminase-independent activity: APOBEC3G can also inhibit HIV-1 replication by physically obstructing the reverse transcription process, independent of its catalytic activity.

HIV-1 Vif overcomes this restriction by forming an E3 ubiquitin ligase complex with cellular factors, which targets APOBEC3G for proteasomal degradation. Small molecule inhibitors like this compound are designed to interfere with the binding of Vif to APOBEC3G, thereby rescuing APOBEC3G from degradation and restoring its antiviral functions.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its effect on viral infectivity in the presence and absence of Vif. The following tables summarize representative quantitative data for a Vif-APOBEC3G interaction inhibitor.

Table 1: Antiviral Activity of a Representative Vif-APOBEC3G Inhibitor (e.g., RN-18) in T-cell lines

| Cell Line | Endogenous A3G | IC50 (µM) |

| H9 | + | 6 |

| CEM | + | 8 |

| Jurkat | - | >50 |

Table 2: Effect of a Representative Vif-APOBEC3G Inhibitor on APOBEC3G Levels and Viral Infectivity

| Treatment Condition | Cellular A3G Level (relative to no Vif) | Virion-Incorporated A3G (relative to no Vif) | Viral Infectivity (% of Vif-proficient virus without inhibitor) |

| Vif-deficient HIV-1 | 100% | 100% | <1% |

| Vif-proficient HIV-1 | ~10% | ~5% | 100% |

| Vif-proficient HIV-1 + Inhibitor | 60-80% | 50-70% | 10-30% |

Experimental Protocols

I. Production of Vif-deficient and Vif-proficient HIV-1 Pseudoviruses

This protocol describes the generation of single-round infectious HIV-1 particles pseudotyped with the Vesicular Stomatitis Virus G protein (VSV-G) envelope, which allows for broad cell tropism.

Materials:

-

HEK293T cells

-

HIV-1 packaging plasmid (e.g., pSG3ΔEnv)

-

Vif expression plasmid (for Vif-proficient virus) or empty vector (for Vif-deficient virus)

-

VSV-G expression plasmid (e.g., pMD2.G)

-

APOBEC3G expression plasmid (optional, for overexpression studies)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine)

-

DMEM with 10% FBS and antibiotics

-

0.45 µm filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask to be 50-80% confluent on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the HIV-1 packaging plasmid, VSV-G plasmid, and either the Vif expression plasmid or an empty vector. For a T-75 flask, a typical ratio is 8 µg of packaging plasmid, 4 µg of VSV-G plasmid, and 4 µg of Vif/empty vector plasmid.

-

Add the DNA mixture to serum-free DMEM.

-

Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-30 minutes to allow complex formation.

-

Gently add the transfection complexes to the HEK293T cells.

-

-

Virus Harvest:

-

48 hours post-transfection, harvest the cell culture supernatant.

-

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

The virus can be used immediately or stored in aliquots at -80°C.

-

II. TZM-bl Reporter Gene Assay for HIV-1 Infectivity

The TZM-bl cell line contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon infection, the viral Tat protein transactivates the LTR, leading to luciferase expression, which is quantifiable.

Materials:

-

TZM-bl cells

-

Vif-deficient and Vif-proficient HIV-1 pseudovirus stocks

-

This compound (or other test compounds)

-

DMEM with 10% FBS and antibiotics

-

DEAE-Dextran

-

96-well flat-bottom culture plates (clear for culture, black for luminescence reading)

-

Luciferase assay reagent (e.g., Britelite Plus)

-

Luminometer

Procedure:

-

Cell Seeding: The day before infection, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection:

-

Thaw viral aliquots and dilute in culture medium to a concentration that gives a luciferase signal of approximately 100,000 to 200,000 relative light units (RLU).

-

In a separate 96-well plate, pre-incubate the diluted virus with the serially diluted this compound for 1 hour at 37°C.

-

Add DEAE-Dextran to the virus-compound mixture to a final concentration of 15-30 µg/mL to enhance infectivity.

-

Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

-

Include control wells: cells only (background), cells + virus (no compound), and cells + virus + DMSO (vehicle control).

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove 100 µL of the culture medium from each well.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 2 minutes at room temperature to lyse the cells.

-